REACTION_SMILES
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[CH3:12][CH2:13][O:14][C:15]([CH3:16])=[O:17].[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH:1](=[O:2])[c:3]1[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11]1.[N+:24](=[O:25])([O-:26])[CH3:27]>>[CH:1]([c:3]1[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10][cH:11]1)=[CH:27][N+:24](=[O:25])[O-:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2[nH]ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])C=Cc1ccc2[nH]ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |